
3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a carboxymethyl group and a chlorine atom attached to the indole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the chlorination of indole to introduce the chlorine atom at the 5-position. This can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions. The next step involves the introduction of the carboxymethyl group, which can be done through a carboxylation reaction using carbon dioxide and a suitable base. Finally, the carboxylic acid group at the 2-position can be introduced through oxidation reactions using strong oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorine atom or to convert the carboxylic acid groups to alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Esterification: Methanol (CH₃OH), ethanol (C₂H₅OH), sulfuric acid (H₂SO₄)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or halogen groups.
Scientific Research Applications
Anticancer Activity
Recent research has highlighted the potential of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid as an effective anticancer agent. A study conducted on a series of indole derivatives, including this compound, demonstrated significant antiproliferative activity against various cancer cell lines.
Case Study: Antiproliferative Activity
In a study assessing the antiproliferative effects of several indole derivatives, the following findings were reported:
Compound | Cell Line | GI50 (nM) |
---|---|---|
This compound | Panc-1 (pancreatic) | 29 |
This compound | MCF-7 (breast) | 33 |
This compound | A-549 (epithelial) | 42 |
The compound exhibited a GI50 value of 29 nM against Panc-1 cells, outperforming standard treatments like erlotinib (GI50 = 33 nM) . This indicates its potential as a lead compound for further development in cancer therapies.
Molecular Interactions
The compound interacts with amino acids in the active site of these proteins, forming critical hydrogen bonds and hydrophobic interactions that stabilize its binding. For instance, interactions with residues such as Trp531 and Phe583 have been observed to facilitate its inhibitory action .
Anti-inflammatory Properties
In addition to its anticancer applications, this compound has shown promise in anti-inflammatory contexts. The compound's ability to modulate pro-inflammatory cytokines positions it as a potential therapeutic agent for inflammatory diseases.
Case Study: Cytokine Modulation
A study investigating the effects of this compound on pro-inflammatory cytokines revealed the following results:
Treatment Concentration (µg/mL) | IL-6 Inhibition (%) | TNF-alpha Inhibition (%) |
---|---|---|
10 | 89 | 78 |
25 | 95 | 82 |
These results suggest that the compound significantly reduces levels of IL-6 and TNF-alpha, indicating its potential utility in treating conditions characterized by chronic inflammation .
Synthetic Applications
The synthesis of this compound has been explored using various methodologies. The development of efficient synthetic routes is crucial for scaling up production for research and therapeutic use.
Synthetic Methodologies
Recent studies have employed different approaches to synthesize indole derivatives, including:
- Carbamoylation reactions using isocyanate derivatives.
- Multi-step synthesis involving chlorination and carboxylation strategies.
These methods allow for the generation of diverse indole derivatives that can be screened for biological activity .
Mechanism of Action
The mechanism of action of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The carboxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, enhancing the compound’s binding affinity and specificity. The chlorine atom can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
5-chloroindole-2-carboxylic acid: A related compound with similar structural features but lacking the carboxymethyl group.
3-(carboxymethyl)indole: A compound with a similar structure but without the chlorine atom.
Uniqueness
3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid is unique due to the presence of both the carboxymethyl group and the chlorine atom on the indole ring. This combination of functional groups can enhance its reactivity and binding properties, making it a valuable compound for various applications in research and industry.
Biological Activity
3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, has been investigated for its potential applications in drug development, particularly in the fields of antiviral and anticancer therapies.
Chemical Structure and Properties
The compound consists of an indole core with two carboxylic acid groups and a chlorine atom, which influence its biological activity through various mechanisms. The presence of the carboxymethyl group enhances solubility and bioavailability, while the chlorine atom can affect lipophilicity and receptor interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The indole structure allows for binding with various biological molecules, while the carboxylic acid groups can form hydrogen bonds and ionic interactions, enhancing binding affinity. The chlorine atom may also facilitate interactions through halogen bonding, further influencing the compound's pharmacokinetics and pharmacodynamics .
Antiviral Activity
Recent studies have demonstrated that derivatives of indole-2-carboxylic acid exhibit significant antiviral properties. For instance, modifications to the C3 position of the indole core have led to compounds that effectively inhibit HIV-1 integrase activity. One such derivative showed an IC50 value of 0.13 μM against integrase strand transfer, indicating potent antiviral effects .
Table 1: Antiviral Activity of Indole Derivatives
Compound | Target | IC50 (μM) |
---|---|---|
Compound 3 | HIV-1 Integrase | 0.13 |
Compound 17a | HIV-1 Integrase | 3.11 |
Parent Compound | HIV-1 Integrase | 32.37 |
Anticancer Activity
The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies revealed that several derivatives exhibited significant inhibition of cell growth with GI50 values ranging from 29 nM to 78 nM. Notably, one derivative outperformed standard treatments like erlotinib against pancreatic and breast cancer cell lines .
Table 2: Anticancer Activity of Indole Derivatives
Compound | Cancer Cell Line | GI50 (nM) |
---|---|---|
Compound 3e | Panc-1 | 29 |
Compound 4c | MCF-7 | 42 |
Erlotinib | MCF-7 | 33 |
Case Studies
- HIV-1 Integrase Inhibition : A study focused on optimizing the structure of indole derivatives led to the identification of compounds that effectively chelate Mg²⁺ ions within the integrase active site, enhancing their inhibitory efficacy against HIV-1 .
- EGFR/BRAF Pathway Inhibition : Another investigation demonstrated that certain indole derivatives could inhibit mutant EGFR/BRAF pathways in cancer cells, showcasing their potential as targeted therapies .
Properties
IUPAC Name |
3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4/c12-5-1-2-8-6(3-5)7(4-9(14)15)10(13-8)11(16)17/h1-3,13H,4H2,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXDFQDRJSDXHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(N2)C(=O)O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.